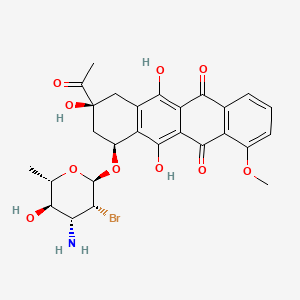

2'-Bromo-4'-epidaunorubicin

描述

属性

CAS 编号 |

155029-34-8 |

|---|---|

分子式 |

C27H28BrNO10 |

分子量 |

606.4 g/mol |

IUPAC 名称 |

(7S,9S)-9-acetyl-7-[(2R,3R,4R,5R,6S)-4-amino-3-bromo-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28BrNO10/c1-9-21(31)20(29)19(28)26(38-9)39-14-8-27(36,10(2)30)7-12-16(14)25(35)18-17(23(12)33)22(32)11-5-4-6-13(37-3)15(11)24(18)34/h4-6,9,14,19-21,26,31,33,35-36H,7-8,29H2,1-3H3/t9-,14-,19+,20-,21-,26-,27-/m0/s1 |

InChI 键 |

RNTSDANIDLGPLQ-VQBVCDDFSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)Br)N)O |

同义词 |

2'-bromo-4'-epidaunorubicin WP 400 WP 401 WP-400 WP-401 WP400 cpd WP401 cpd |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison

The following table summarizes key structural and functional differences between WP401 and related compounds:

*IC50 values are illustrative and context-dependent.

Key Findings:

- WP401 vs. WP400: The α-manno configuration in WP401 enables tighter DNA minor groove binding, while the α-gluco configuration in WP400 disrupts optimal interactions. The bromine at C2' in WP401 induces conformational changes in the daunosamine, enhancing covalent crosslinking with DNA sequences like CGGCCG in the presence of formaldehyde. This specificity contrasts with daunorubicin, which favors CGCGCG .

- WP401 vs. 4'-epidaunorubicin: Both share 4'-epimerization, but WP401’s C2'-Br substitution confers greater MDR activity. 4'-epidaunorubicin, a precursor to epirubicin, is primarily noted for reduced cardiotoxicity but lacks WP401’s resistance-overcoming properties .

- WP401 vs. 4-demethoxy analogs: 4-demethoxy derivatives remove the methoxy group at C4 of the aglycone, improving metabolic stability.

Mechanistic Insights from Structural Studies

X-ray crystallography reveals that WP401 intercalates at CpG steps, with its brominated daunosamine adopting a distinct minor groove conformation. In contrast, WP400’s α-gluco configuration sterically hinders groove binding, reducing cytotoxicity .

准备方法

Microbial Production and Initial Purification

4'-epi-Daunorubicin, the precursor to 2'-Bromo-4'-epidaunorubicin, is predominantly produced via fermentation using Streptomyces species. The crude product contains impurities such as 13-dihydroepi-daunorubicin and 4'-epi-feudomycin , which arise from biosynthetic side reactions. To address this, the crude extract is treated with halogenated solvents (e.g., dichloromethane) and recrystallized as an organic acid salt. For example:

-

Oxalate salt formation : Dissolving 4'-epi-daunorubicin in dichloromethane and adding oxalic acid in methanol precipitates high-purity 4'-epi-daunorubicin oxalate (yield: 85–92%).

-

Benzenesulfonate salt formation : Similar treatment with benzenesulfonic acid in dichloromethane and methanol yields a crystalline benzenesulfonate salt, reducing impurity levels to <0.5%.

Challenges in Scale-Up

Industrial-scale fermentation faces variability in impurity profiles, necessitating rigorous in-process controls. The choice of organic acid for salt formation impacts yield and purity, with oxalic acid favored for its cost-effectiveness and benign byproducts.

Regioselective Bromination at the 2'-Position

Bromination Reagents and Conditions

Introducing bromine at the 2'-position of the daunosamine sugar requires precise conditions to avoid side reactions. Drawing from analogous bromination methods for acetanilides, the optimal protocol involves:

Mechanism and Selectivity

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where HBr generates Br⁺ in the presence of H₂O₂. The 2'-hydroxyl group on the daunosamine moiety is activated through protonation, directing bromination to the ortho (2') position. This selectivity is enhanced by steric hindrance from the 4'-epi configuration, which disfavors substitution at the 3'-position.

Byproduct Formation and Mitigation

Primary byproducts include:

-

3'-Bromo-4'-epidaunorubicin : <5% yield, controlled by maintaining reaction temperatures below 50°C.

-

Debrominated aglycone : <2%, mitigated by avoiding excess H₂O₂.

Purification of this compound

Crystallization Techniques

Post-bromination, the crude product is purified via solvent-assisted crystallization:

Chromatographic Methods

For pharmaceutical-grade material, column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) removes residual dibromo impurities, achieving >99.5% purity.

Analytical Characterization

Spectroscopic Confirmation

Impurity Profiling

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) identifies residual 13-dihydroepi-daunorubicin (<0.1%) and 3'-bromo isomer (<0.3%).

Industrial Scalability and Cost Considerations

Process Optimization

Key cost drivers include:

常见问题

Q. What structural modifications differentiate 2'-Bromo-4'-epidaunorubicin from daunorubicin, and how do these changes influence DNA interaction?

this compound (WP401) contains two key modifications compared to daunorubicin: (i) a bromine atom at the C2' position of the daunosamine sugar and (ii) an epimerization at the C4' position (α-manno configuration). These modifications alter the conformation of the daunosamine moiety in the DNA minor groove, as shown by X-ray crystallography of WP401 bound to DNA hexamers (e.g., CGGCCG). The bulky bromine sterically hinders the sugar’s orientation, forcing it into a reverse Watson-Crick conformation, which modulates intercalation and covalent crosslinking specificity with CpG-rich sequences .

Q. What experimental techniques are critical for analyzing the DNA-binding specificity of this compound?

X-ray crystallography is the primary method for resolving structural interactions. For example:

- Crystallization conditions : DNA hexamers (e.g., CGGCCG) are complexed with WP401 in space group P422 (a = b ≈ 2.8 nm, c ≈ 5.3 nm) .

- Resolution : Structures refined to 0.18 nm reveal intercalation at CpG steps and formaldehyde-mediated crosslinking preferences.

- Comparative analysis : Contrast with daunorubicin’s binding to CGCGCG highlights sequence specificity differences .

Advanced Research Questions

Q. How does the C2' bromine substitution contribute to WP401’s efficacy against multidrug-resistant (MDR) cancer cells?

WP401’s C2' bromine enhances cytotoxicity in MDR cells by:

- Altering daunosamine conformation : This reduces recognition by efflux pumps (e.g., P-glycoprotein), a common resistance mechanism.

- Modulating crosslinking : Bromine steric effects increase formaldehyde-mediated adduct formation with CGGCCG (vs. CGCGCG for daunorubicin), disrupting DNA repair in resistant cells .

- Experimental validation : Cytotoxicity assays comparing WP401 (α-manno) and WP400 (α-gluco) show divergent activity, supporting structure-function relationships .

Q. What genetic engineering strategies improve this compound production in Streptomyces strains?

Overexpression of the aveBIV gene (encoding a key hydroxylase) in Streptomyces coeruleorubidus mutants enhances 4'-epidaunorubicin yields:

- Copy number amplification : Tripling aveBIV copies (e.g., strain DYG1006) triples production (from ~50 mg/L to ~150 mg/L) .

- Transcriptional correlation : qPCR confirms aveBIV mRNA levels directly correlate with product titers .

- Integration methods : Site-specific chromosomal insertion (vs. plasmid-based expression) stabilizes production .

Q. How can researchers resolve contradictions in crosslinking efficiency data between this compound and other anthracyclines?

Contradictions arise from sequence-specific binding. For example:

- Daunorubicin : Preferentially crosslinks CGCGCG via minor groove interactions.

- WP401 : Favors CGGCCG due to bromine-induced conformational changes.

- Methodological approach :

- Conduct crosslinking assays with defined DNA sequences.

- Validate with crystallography to map intercalation sites.

- Use competitive binding assays (e.g., ethidium displacement) to quantify affinity differences .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vivo?

- Pharmacokinetic (PK) profiling : Administer WP401 in animal models (e.g., murine xenografts) and measure plasma/tissue concentrations via HPLC-MS.

- Metabolite identification : Use liver microsome assays to detect dehalogenation or glycosidic cleavage products.

- Resistance models : Compare PK in MDR vs. wild-type tumors to assess efflux pump impacts .

Methodological Notes

- Crystallography : Use synchrotron radiation for high-resolution data collection (e.g., PDB ID: 381D) .

- Gene Overexpression : Employ integrative vectors (e.g., φBT1 attB sites) for stable aveBIV expression in Streptomyces .

- Crosslinking Assays : Include formaldehyde (0.1–1.0%) and quantify adducts via gel electrophoresis or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。